5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-21-13-3-2-10(15)8-14(13)22(19,20)17-11-5-7-18-12(9-11)4-6-16-18/h2-4,6,8,11,17H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKIEUNVDZUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a benzenesulfonamide derivative , this compound acts as an inhibitor of its target enzyme. It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially leading to a variety of effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. Given its mechanism of action, it could potentially be used to treat conditions related to the overactivity of carbonic anhydrase B. For instance, benzenesulfonamide derivatives have been found to be effective in the treatment of proliferative diseases such as cancer.
Biological Activity
The compound 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.8 g/mol. The structure includes a benzenesulfonamide moiety and a tetrahydropyrazolo group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄O₂S |
| Molecular Weight | 320.8 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets due to its structural diversity:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Neuroprotective Effects : The tetrahydropyrazolo structure suggests possible interactions with neurotransmitter systems, which may provide protective effects against neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have demonstrated that related compounds show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The inhibition rates were comparable to established antibiotics such as ampicillin.
Anticancer Activity
The compound's potential anticancer properties are supported by its ability to inhibit specific cellular pathways:
- Cell Proliferation Inhibition : In vitro assays have shown that analogs can reduce cell viability in various cancer cell lines by interfering with cell cycle progression.
Neuroprotective Effects
The tetrahydropyrazolo group may confer neuroprotective properties:
- Cytoprotective Mechanisms : Compounds in this class have been associated with the modulation of oxidative stress and apoptosis in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A study assessed the antibacterial and antifungal activity of several pyrazole derivatives. Results indicated that certain derivatives exhibited significant activity against Candida albicans and various bacterial strains .
- Anticancer Potential : Research on derivatives similar to the compound showed promising results in inhibiting tumor growth in xenograft models, suggesting a potential for development as an anticancer agent .
- Neuroprotection Studies : Investigations into the neuroprotective effects of tetrahydropyrazolo derivatives revealed their ability to reduce neuronal apoptosis under oxidative stress conditions .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s tetrahydropyrazolo[1,5-a]pyridine core distinguishes it from analogs with related heterocycles:
Substituent Analysis
*Calculated based on molecular formulas.
- Chloro vs. Methoxy : The target compound’s 5-chloro-2-methoxy substitution contrasts with the 3-chloro-2-methylphenyl group in ’s compound. Methoxy enhances solubility compared to hydrophobic methyl .
Q & A
Basic: What synthetic methodologies are reported for preparing 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide?
Methodological Answer:
The compound can be synthesized via cyclization reactions using intermediates like 2-benzoyl-3,3-bis(alkylthio)acrylonitriles and hydrazine derivatives. For example, hydrazine hydrate facilitates cyclization to form pyrazolo[1,5-a]pyridine scaffolds, as seen in analogous sulfonamide syntheses . Key steps include:
- Sulfonamide coupling : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine under basic conditions.
- Cyclization optimization : Use of POCl₃ at 120°C for dehydrative cyclization, as demonstrated in related pyrazolo-pyridine syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Advanced: How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved during structural confirmation?
Methodological Answer:
Contradictions in spectral data often arise from impurities, tautomerism, or crystallographic polymorphism. To resolve these:
- Multi-technique validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) for cross-verification. For example, ¹H NMR can confirm the presence of the methoxy group (δ ~3.8 ppm) and sulfonamide NH (δ ~8.5–9.5 ppm) .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as applied to related sulfonamide derivatives (e.g., resolving bond angles and torsional strain) .
- Dynamic NMR studies : Detect tautomeric equilibria in solution, particularly for the tetrahydropyrazolo-pyridine core .
Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?
Methodological Answer:
- HPLC-UV/MS : Quantify purity (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor degradation products under stress conditions (heat, light, pH) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C inferred from analogs) .
- Elemental analysis : Validate empirical formula (e.g., C₁₅H₁₅ClN₄O₃S) with <0.3% deviation .
Advanced: How can researchers optimize reaction yields for the pyrazolo[1,5-a]pyridine core under varying conditions?
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as shown in pyrazolo-pyrimidine syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of sulfonamide intermediates .
- Temperature gradients : Stepwise heating (e.g., 80°C for coupling, 120°C for cyclization) minimizes side reactions .
- Byproduct analysis : Identify competing pathways (e.g., over-sulfonation) via LC-MS and adjust reagent stoichiometry .
Basic: What biological activity profiles are associated with structurally related pyrazolo-pyridine sulfonamides?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Pyrazolo-pyridines with sulfonamide groups show MIC values of 2–16 µg/mL against Gram-positive bacteria .
- Enzyme inhibition : Sulfonamide derivatives target COX-2 (IC₅₀ ~0.1 µM) and HMG-CoA reductase (IC₅₀ ~5 nM) .
- Receptor binding : Pyrazolo-pyridine scaffolds act as CRF1 antagonists (Ki <10 nM) in neurological studies .
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?
Methodological Answer:
SAR strategies include:
- Substituent variation : Replace the 5-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding .
- Scaffold hopping : Introduce fused rings (e.g., chromeno-pyrimidine) to improve metabolic stability .
- Bioisosteric replacement : Substitute the methoxy group with methylsulfonyl to increase solubility and bioavailability .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes .
Basic: What solubility and formulation challenges are anticipated for this compound in preclinical studies?
Methodological Answer:
- Solubility profiling : Poor aqueous solubility (<0.1 mg/mL) is common for sulfonamides. Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
- Salt formation : Prepare hydrochloride or sodium salts to enhance dissolution rates .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm) for improved bioavailability .
Advanced: How can researchers address discrepancies in biological assay data across different studies?
Methodological Answer:
- Standardized protocols : Align assay conditions (e.g., bacterial strain, incubation time) with literature precedents .
- Positive controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate results .
- Dose-response curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to confirm IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
